molecular formula C10H16N2O B2646066 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine CAS No. 622837-47-2

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B2646066
CAS No.: 622837-47-2
M. Wt: 180.251
InChI Key: JFILXRCRMWIJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is an organic compound that features a methoxy group, a pyridin-2-ylmethyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with pyridin-2-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridin-2-ylmethyl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The pyridin-2-ylmethyl group may play a crucial role in binding to these targets, while the methoxy and amine groups could influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine
  • 3-methoxy-N-(pyridin-4-ylmethyl)propan-1-amine
  • 3-methoxy-N-(pyridin-2-ylmethyl)butan-1-amine

Uniqueness

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-8-4-6-11-9-10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFILXRCRMWIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.